molecular formula C10H12FN3S B12040706 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea

1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea

Cat. No.: B12040706
M. Wt: 225.29 g/mol
InChI Key: KUDXTOFHRPICRO-NTUHNPAUSA-N
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Preparation Methods

The synthesis of 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea typically involves the reaction of ethylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then reacted with thiourea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents on the phenyl ring can significantly influence the compound’s properties and behavior in various chemical and biological systems.

Properties

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H12FN3S/c1-2-12-10(15)14-13-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+

InChI Key

KUDXTOFHRPICRO-NTUHNPAUSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)F

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)F

solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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